5-Bromo-2-hydroxy-4-methoxybenzaldehyde

説明

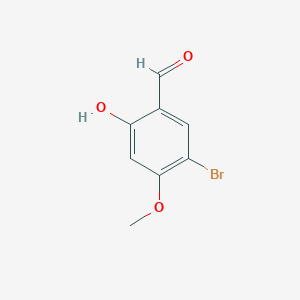

Structure

2D Structure

特性

IUPAC Name |

5-bromo-2-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSSWZLKWHLYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355904 | |

| Record name | 5-bromo-2-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-36-9 | |

| Record name | 5-bromo-2-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Hydroxy 4 Methoxybenzaldehyde

Established Synthetic Routes to 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Several synthetic methodologies have been developed to produce this compound, starting from commercially available precursors. These routes often involve electrophilic aromatic substitution, specifically bromination, and subsequent functional group manipulations.

Synthesis from Veratraldehyde via Bromination and Hydrolysis

One common approach to synthesizing a related compound, 2-bromo-4,5-dimethoxybenzaldehyde (B182550), begins with veratraldehyde. sunankalijaga.org This process involves an electrophilic aromatic substitution reaction where veratraldehyde is treated with a brominating agent, such as potassium bromate (B103136) (KBrO3) in the presence of hydrobromic acid (HBr) and glacial acetic acid. sunankalijaga.org This in situ generation of bromine allows for the controlled bromination of the aromatic ring. sunankalijaga.org The reaction proceeds under acidic conditions, leading to the formation of the brominated product. sunankalijaga.org

A study on the bromination of veratraldehyde using KBrO3 reported the formation of 2-bromo-4,5-dimethoxybenzaldehyde as a grayish-white solid with a melting point of 142-144 °C. sunankalijaga.org The success of the synthesis was confirmed through various analytical techniques, including Thin Layer Chromatography (TLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS). sunankalijaga.org The FTIR spectrum showed characteristic peaks for the C-Br, C=O, C=C aromatic, and C-O ether functional groups, with a notable absorption at 1018 cm⁻¹ corresponding to the C-Br bond. sunankalijaga.org The mass spectrum confirmed the molecular ion (M+) at m/z 244, consistent with the target molecule. sunankalijaga.org Scale-up studies indicated that the yield of 2-bromo-4,5-dimethoxybenzaldehyde could reach up to 82.03%. sunankalijaga.org

Synthesis from o-Vanillin (3-hydroxy-2-methoxybenzaldehyde) through Bromination and Methylation

A different synthesis starting from vanillin (B372448) leads to 3,4-dimethoxy-5-hydroxybenzaldehyde. mdma.ch This multi-step process involves the initial bromination of vanillin to produce 5-bromovanillin (B1210037). mdma.ch This intermediate then undergoes a copper-catalyzed hydrolysis to yield 4,5-dihydroxy-3-methoxybenzaldehyde. mdma.ch The final step is a methylation reaction to produce the desired product. mdma.ch This demonstrates that functional group manipulation, including bromination and methylation, on vanillin isomers could potentially be a viable, though indirect, route to this compound.

Green Synthesis Approaches to this compound and Related Compounds

In recent years, there has been a growing emphasis on developing environmentally friendly "green" synthetic methods. These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation.

One such green approach involves the use of N-Bromosuccinimide (NBS) as a catalyst for the synthesis of 2-substituted-5,6-dihydro-4H-1,3-oxazines under ultrasound irradiation in an aqueous medium. researchgate.net This method offers high yields in shorter reaction times under mild conditions. researchgate.net While not a direct synthesis of the target compound, this highlights the use of greener catalysts and energy sources in the synthesis of related heterocyclic compounds derived from aldehydes.

Another green technique is the grinding method, which has been used for the synthesis of bromo-substituted chalcones. researchgate.net This solvent-free approach involves the grinding of reactants at room temperature, followed by workup with ice-cold water. researchgate.net This method was found to be effective for the synthesis of chalcones from 2-hydroxy-5-bromo acetophenone (B1666503) and various aldehydes. researchgate.net

Furthermore, research has focused on replacing hazardous molecular bromine with alternative brominating agents. One study utilized potassium bromate (KBrO3) as an in situ source of bromine for the bromination of veratraldehyde, avoiding the direct handling of toxic and reactive bromine. sunankalijaga.orgsunankalijaga.org Another mild and eco-friendly oxybromination method has been developed for the conversion of 4-cresol to 2-bromo-4-methylphenol, a precursor to vanillin. rsc.org This process uses hydrogen peroxide as an oxidant in the presence of bromine. rsc.org

Derivatization and Chemical Modification Strategies

The aldehyde and hydroxyl functional groups of this compound provide reactive sites for a variety of chemical modifications, leading to the synthesis of a diverse range of derivatives with potential applications in various fields.

Formation of Schiff Bases and Metal Complexes

A prominent derivatization strategy for this compound and related compounds is the formation of Schiff bases. Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.

For instance, Schiff bases have been prepared from the reaction of salicylaldehyde (B1680747) derivatives, including 5-bromo-2-hydroxybenzaldehyde, with amino acid methyl esters. nih.gov Similarly, the condensation of 5-bromo-2-methoxybenzaldehyde (B189313) with 2-hydroxybenzohydrazide (B147611) in ethanol (B145695) yields the corresponding Schiff base, N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide. nih.gov Another example is the synthesis of a chromogenic reagent, 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxy benzoic hydrazone. sigmaaldrich.com

These Schiff base ligands can then be used to form metal complexes. For example, a mixed copper-based complex has been prepared using a Schiff base derived from 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE and taurine. guidechem.com The resulting Schiff base anion acts as a ligand, coordinating with a copper ion along with a neutral ligand like 1,10'-phenanthroline. guidechem.com The formation of such complexes is a significant area of research due to their potential applications in catalysis and materials science.

The ability of 5-Bromo-2-hydroxybenzaldehyde to form a copper complex with malonic acid has also been noted. biosynth.com The formation of these complexes can alter the electronic properties of the parent molecule. biosynth.com

| Starting Material | Reagent(s) | Product |

| Veratraldehyde | KBrO3, HBr, Acetic Acid | 2-bromo-4,5-dimethoxybenzaldehyde sunankalijaga.org |

| Vanillin | Bromine, Methanol | 5-Bromovanillin chemicalbook.com |

| 5-Bromovanillin | Copper powder, NaOH | 4,5-dihydroxy-3-methoxybenzaldehyde mdma.ch |

| 2-hydroxy-5-bromo acetophenone, various aldehydes | Grinding | Bromo substituted chalcones researchgate.net |

| 5-bromo-2-hydroxybenzaldehyde, amino acid methyl esters | - | Schiff base nih.gov |

| 5-bromo-2-methoxybenzaldehyde, 2-hydroxybenzohydrazide | Ethanol | N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide nih.gov |

| 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE, Taurine, Copper salt, 1,10'-phenanthroline | Strong base, Methanol/Water | Mixed copper-based complex guidechem.com |

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring of this compound is a key functional group that allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium- or copper-catalyzed cross-coupling reactions. These transformations are fundamental in synthesizing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific examples for this compound are not prevalent in the cited literature, the successful Suzuki coupling of analogous compounds like 5-bromoindazoles with various boronic acids demonstrates the feasibility of this transformation. nih.gov The choice of ligand, such as SPhos or RuPhos, can be critical for achieving high yields, especially with sterically hindered substrates. harvard.edu

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new C-C bond and creating a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium species and requires a base. wikipedia.orgorganic-chemistry.org The process typically follows a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.org This reaction is known for producing products with a trans configuration at the newly formed double bond. organic-chemistry.orgthieme-connect.de The reaction has been successfully applied to bromochromones, which are structurally related O-heterocycles. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, converting the aryl bromide into an aryl amine. wikipedia.orgorganic-chemistry.org The reaction couples the aryl halide with a primary or secondary amine and has become a vital method due to its broad substrate scope and functional group tolerance, often replacing harsher traditional methods. wikipedia.org The development of various generations of phosphine (B1218219) ligands, such as BINAP and DPPF, has been crucial to the reaction's success. wikipedia.org

Copper-Catalyzed Cross-Coupling Reactions:

Ullmann Condensation: This reaction uses a copper catalyst to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org The Ullmann ether synthesis, for instance, would involve coupling this compound with an alcohol or phenol (B47542) to produce a diaryl ether. wikipedia.org Traditional Ullmann reactions often required high temperatures and stoichiometric copper, but modern methods use soluble copper catalysts with ligands like diamines, operating under milder conditions. wikipedia.orgnih.gov The mechanism involves a copper(I) intermediate that reacts with the aryl halide. wikipedia.org

The following table summarizes these key cross-coupling reactions.

| Reaction | Catalyst | Reagents | Bond Formed | Typical Product |

| Suzuki Coupling | Palladium(0) Complex | Organoboron Compound, Base | C-C | Substituted Biphenyls, Styrenes |

| Heck Reaction | Palladium(0) Complex | Alkene, Base | C-C | Substituted Alkenes |

| Buchwald-Hartwig Amination | Palladium(0) Complex | Amine, Base | C-N | Aryl Amines |

| Ullmann Condensation | Copper(I) | Alcohol/Amine/Thiol, Base | C-O, C-N, C-S | Diaryl Ethers/Amines/Thioethers |

Reactions at the Aldehyde Functional Group

The aldehyde group is a reactive site for nucleophilic addition and condensation reactions, allowing for the extension of the carbon skeleton and the introduction of new functionalities.

Schiff Base Formation: The aldehyde readily condenses with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various ligands for metal complexes and biologically active compounds. nih.govresearchgate.net For example, the condensation of 5-bromo-2-methoxybenzaldehyde with 2-hydroxybenzohydrazide in ethanol yields the corresponding Schiff base. nih.gov Similarly, 5-bromosalicylaldehyde (B98134) is used in the synthesis of Schiff bases with various amines. nih.govresearchgate.net

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine. researchgate.net The reaction yields a new carbon-carbon double bond. researchgate.net This method is used to synthesize various substituted ethylenes. researchgate.net

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, with a fixed position for the double bond. libretexts.org The reaction uses a phosphorus ylide (phosphorane), which is prepared by treating a phosphonium (B103445) salt with a strong base like n-butyllithium. masterorganicchemistry.com The mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine oxide. libretexts.orgmasterorganicchemistry.com

Transformations of the Hydroxyl and Methoxy (B1213986) Groups

The phenolic hydroxyl and methoxy groups on the aromatic ring can also be chemically modified, although they are generally less reactive than the aldehyde or bromo functionalities in cross-coupling reactions.

Etherification/Alkylation of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis by deprotonation with a base followed by reaction with an alkyl halide. The preparation of 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde (B15082628) from its corresponding hydroxyl precursor illustrates this type of transformation. sigmaaldrich.com This protection step can be crucial before attempting other reactions that are sensitive to acidic protons.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to yield a hydroxyl group, a reaction known as demethylation. This transformation is often achieved using strong Lewis acids like boron tribromide or through hydrolysis with concentrated acids. For instance, in the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, a selective hydrolysis of the methoxy group at the 5-position of a dimethoxy intermediate is achieved using concentrated sulfuric acid in the presence of methionine. researchgate.net

Regioselectivity and Stereoselectivity in Synthesis and Reactions

Regioselectivity in Synthesis:

The primary method for synthesizing this compound is the electrophilic bromination of the precursor, 2-hydroxy-4-methoxybenzaldehyde (B30951). The regiochemical outcome of this reaction is dictated by the directing effects of the existing hydroxyl and methoxy substituents. Both are powerful activating groups and ortho, para-directors.

The hydroxyl group at C2 directs incoming electrophiles to positions 3 and 5.

The methoxy group at C4 directs incoming electrophiles to positions 3 and 5.

Since both groups reinforce substitution at the same positions, bromination leads to a mixture of isomers. The primary products are This compound and 3-Bromo-2-hydroxy-4-methoxybenzaldehyde . researchgate.net The formation of this isomeric mixture necessitates the purification techniques discussed in the following section.

Stereoselectivity in Reactions:

In Heck reactions , the addition of the aryl group and the palladium to the alkene is a syn-addition, but the subsequent β-hydride elimination typically leads to the formation of the thermodynamically more stable E (trans) alkene product with high selectivity. thieme-connect.de

The Suzuki reaction generally proceeds with retention of the stereochemistry of the vinyl partners. wikipedia.org

The Wittig reaction's stereoselectivity depends on the nature of the ylide. Unstabilized ylides often lead to the Z-alkene, while stabilized ylides favor the E-alkene.

Separation and Purification Techniques for Isomeric Mixtures

As the direct bromination of 2-hydroxy-4-methoxybenzaldehyde yields an isomeric mixture of the 3-bromo and 5-bromo products, their separation is a critical step for obtaining the pure 5-bromo isomer. researchgate.net Several chromatographic and crystallization methods can be employed.

Chromatography:

Thin-Layer Chromatography (TLC): TLC is an essential initial step to determine if the isomers can be separated chromatographically and to identify a suitable solvent system. researchgate.net

Column Chromatography: If TLC shows good resolution between the spots of the two isomers, silica (B1680970) gel column chromatography can be used for preparative separation. researchgate.net The difference in polarity, potentially influenced by the steric hindrance around the polar phenolic group by the ortho bromine in the 3-bromo isomer, can allow for effective separation. researchgate.net This technique has been successfully used to separate monobrominated and dibrominated products in similar syntheses. rsc.org

High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining very high purity material, preparative HPLC (prep-HPLC) is a more powerful method. researchgate.net Reverse-phase columns are commonly used for separating aromatic compounds. sielc.com

Fractional Crystallization: Since both the 3-bromo and 5-bromo isomers are solids at room temperature, fractional crystallization can be an effective technique for separation, particularly on a larger scale. researchgate.net This method relies on differences in the solubility of the isomers in a given solvent. Small amounts of pure isomer, perhaps isolated first by chromatography, can be used to seed the crystallization process. researchgate.net

Adduct Formation: Another proposed method involves the formation of a sodium bisulfite adduct with the aldehyde. The differential reactivity or solubility of the adducts could potentially be exploited for separation. researchgate.net

The following table summarizes the primary techniques for separating the isomeric mixture.

| Technique | Principle | Application Notes | Reference |

| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel) based on polarity. | Effective if TLC shows good separation. | researchgate.net |

| Preparative HPLC | High-resolution separation based on partitioning between mobile and stationary phases. | Used for difficult separations or high purity requirements. | researchgate.net |

| Fractional Crystallization | Separation based on differences in solubility of the isomers in a solvent. | Suitable for large-scale purification; can be seeded. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Hydroxy 4 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR have been instrumental in characterizing 5-Bromo-2-hydroxy-4-methoxybenzaldehyde and its derivatives.

Proton NMR (¹H-NMR) Analysis

In contrast, detailed ¹H-NMR data has been reported for Schiff base derivatives. For instance, the spectrum of 4-(5-bromo-2-hydroxybenzylideneamino) benzoic acid, a derivative of the related 5-bromosalicylaldehyde (B98134), shows the azomethine proton (-N=CH-) at 8.96 ppm, the phenolic proton at 10.22 ppm, and aromatic protons in the range of 6.56 to 8.01 ppm rsc.org.

Table 1: Selected ¹H-NMR Chemical Shifts for a 5-Bromosalicylaldehyde Schiff Base Derivative

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic protons | 6.56 - 8.01 |

| Azomethine proton (-N=CH-) | 8.96 |

| Phenolic proton (-OH) | 10.22 |

| Carboxylic proton (-COOH) | 12.65 |

Source: Der Pharma Chemica, 2010. rsc.org

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides detailed information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for the carbonyl carbon (around 190 ppm), the aromatic carbons (110-160 ppm), and the methoxy (B1213986) carbon (around 55-60 ppm). For comparison, the related 4-methoxybenzaldehyde (B44291) shows signals at δ 191.3 (C=O), 164.2, 131.8, 129.7, 114.5 (aromatic carbons), and 55.7 (-OCH₃) nih.gov.

Studies on Schiff base derivatives of 5-bromosalicylaldehyde have provided concrete ¹³C-NMR data. In one such derivative, the azomethine carbon (C=N) resonates at 159.32 ppm, and the phenolic carbon (C-OH) is observed at 161.87 ppm nih.gov. The spectrum also showed various signals for other aromatic carbons in the molecule nih.gov.

Table 2: ¹³C-NMR Data for a Schiff Base Derivative of 5-Bromosalicylaldehyde

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-N) | 147.84 |

| C2-C6 (Aniline Ring) | 121.38 |

| C4 (Aniline Ring) | 119.01 |

| C3-C5 (Aniline Ring) | 129.45 |

| C8 (Aromatic) | 121.16 |

| C9 (Aromatic) | 133.95 |

| C10 (Aromatic, C-Br) | 109.87 |

| C11 (Aromatic) | 135.04 |

| C12 (Aromatic) | 121.16 |

| C7 (Azomethine, C=N) | 159.32 |

| C13 (Phenolic, C-OH) | 161.87 |

Source: International Journal of Recent Scientific Research, 2018. nih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of 5-Bromo-2-hydroxybenzaldehyde has been recorded and analyzed, confirming the presence of key functional groups through their vibrational modes, including O-H, C-H, C-C, and C=O nih.gov. The IR spectrum of the closely related isomer, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, has also been documented researchgate.net.

For Schiff base derivatives, such as N-(5-Bromo-2-hydroxybenzylidene) para-toluidine, the IR spectrum provides clear evidence of the formation of the imine bond researchgate.net.

Table 3: Characteristic IR Absorption Bands for 5-Bromo-2-hydroxybenzaldehyde and its Derivatives

| Functional Group | Bond | Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H stretch | ~3400-3200 (broad) |

| Aromatic C-H | C-H stretch | ~3100-3000 |

| Aldehyde C-H | C-H stretch | ~2850, ~2750 |

| Aldehyde Carbonyl | C=O stretch | ~1700-1680 |

| Azomethine (Schiff Base) | C=N stretch | ~1630-1610 |

| Aromatic Ring | C=C stretch | ~1600, ~1470 |

| Methoxy Group | C-O stretch | ~1250 |

| Carbon-Bromine | C-Br stretch | ~600-500 |

Note: These are approximate ranges based on typical values and data from related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 231.04 g/mol , with a monoisotopic mass of 229.95786 Da msu.edu. A characteristic feature in the mass spectrum of a bromo-compound is the presence of two peaks of nearly equal intensity for the molecular ion (M+ and M+2), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). GC-MS data for the title compound is available, confirming its identity msu.edu. Mass spectrometry has also been used to confirm the structure of various derivatives, including thiosemicarbazones and Schiff bases rsc.orgpdx.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 5-Bromo-2-hydroxybenzaldehyde has been measured in chloroform (B151607) nih.gov. The absorption bands in the UV-Vis spectrum are due to π→π* and n→π* electronic transitions within the aromatic ring and the carbonyl group. The conjugation of the phenyl ring, the carbonyl group, and the substituents (hydroxyl, methoxy, and bromine) influences the position of the absorption maxima (λmax). For derivatives, such as Schiff bases, the formation of the azomethine group introduces new electronic transitions, often causing a shift in the absorption bands.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing. While the crystal structure of the parent compound is not detailed in the provided results, the structures of several of its derivatives have been thoroughly analyzed.

For example, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, a Schiff base hydrazone derivative, crystallizes in the monoclinic system with the space group P2₁/c. The molecule adopts an E configuration around the C=N double bond. Its crystal structure is stabilized by both intramolecular O-H···N and intermolecular N-H···O hydrogen bonds, forming chains along the c-axis.

Another derivative, 4-(5-bromo-2-hydroxybenzylideneamino) benzoic acid, also crystallizes in a monoclinic system (space group P21/c) and forms dimers in the solid state through intermolecular hydrogen bonds between carboxylic acid groups rsc.org.

Table 4: Crystallographic Data for Derivatives of 5-Bromosalicylaldehyde

| Parameter | (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide | 4-(5-bromo-2-hydroxybenzylideneamino) benzoic acid rsc.org |

|---|---|---|

| Chemical Formula | C₁₇H₁₇BrN₂O₅ | C₁₄H₁₀BrNO₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P21/c |

| a (Å) | 11.4157 (19) | 28.5763 (8) |

| b (Å) | 16.279 (3) | 6.8690 (2) |

| c (Å) | 9.3738 (16) | 6.1235 (2) |

| α (°) | 90 | 90 |

| β (°) | 100.210 (3) | 94.411 (3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1714.4 (5) | 1198.23 (6) |

Theoretical and Computational Chemistry Studies of 5 Bromo 2 Hydroxy 4 Methoxybenzaldehyde

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. Theoretical calculations suggest that the molecule is electronically stable. scielo.br The carbonyl groups, in particular, are identified as having electrophilic activity. scielo.br

DFT studies, often using basis sets like 6-311++G(d,p), are employed for geometry optimization. nih.gov These optimized structures form the basis for further calculations, including the analysis of vibrational frequencies of key functional groups such as O-H, C-H, C-C, and C=O, which are crucial for the molecule's stabilization. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in exploring the potential biological activity of this compound. These computational techniques are used to predict how the molecule might interact with biological targets. For instance, derivatives of this compound have been investigated for their anticancer properties. nih.gov Molecular docking studies on related structures have been performed to understand their interactions with specific biological targets. nih.gov

Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, theoretical calculations have been used to study its vibrational modes, which are responsible for its stabilization. nih.gov The UV-Visible spectra of this related compound have been measured in chloroform (B151607), providing experimental data that can be correlated with theoretical predictions. nih.gov

Analysis of Non-Covalent Interactions, including Halogen Bonding and Hydrogen Bonding

The crystalline state of this compound and related compounds is stabilized by a network of non-covalent interactions. In the case of the isomeric 6-bromo-2,3-dimethoxybenzaldehyde, the crystal structure is stabilized by C-H⋯O and Br⋯Br interactions, as well as π⋯π stacking. scielo.br For 5-bromo-2,3-dimethoxybenzaldehyde, the stabilization is achieved through C-H⋯O interactions and π⋯π stacking. scielo.br These interactions are often confirmed and analyzed using Hirshfeld surface analysis. scielo.br For the related 2-Bromo-5-hydroxybenzaldehyde, intermolecular hydrogen bonds between the hydroxyl and carbonyl groups are a key feature in its crystal structure. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological activity. The unique structure of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, a related compound, is noted to enhance its reactivity, making it a valuable intermediate in the development of new therapeutic agents. chemimpex.com The antioxidant activity of phenolic compounds is known to be closely linked to their structure, including the substitutions on the aromatic ring and the nature of their side chains. researchgate.net SAR studies on various hydroxybenzaldehydes have been conducted to elucidate these relationships, providing insights that are valuable for food, cosmetic, and pharmaceutical applications. researchgate.net

Applications and Research Directions of 5 Bromo 2 Hydroxy 4 Methoxybenzaldehyde and Its Derivatives

Medicinal Chemistry and Pharmaceutical Development

The substituted benzaldehyde motif, particularly the brominated and hydroxylated salicylaldehyde (B1680747) framework, is a cornerstone in synthetic and medicinal chemistry. 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, a derivative of salicylaldehyde, serves as a versatile precursor for a wide range of biologically active molecules. Its unique arrangement of functional groups—an aldehyde for condensation reactions, a hydroxyl group for chelation and hydrogen bonding, a methoxy (B1213986) group influencing solubility, and a bromine atom that can enhance biological potency—makes it a valuable scaffold in the development of new therapeutic agents.

This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The reactivity of its functional groups allows for the construction of diverse molecular architectures, including Schiff bases, hydrazones, chalcones, and organometallic complexes. tandfonline.comscielo.br These derivatives have been explored for a variety of medicinal purposes.

Derivatives of this compound have shown notable potential as antimicrobial agents. The core structure can be modified, particularly through the formation of Schiff bases and metal complexes, to generate compounds with significant activity against various pathogens. researchgate.netijmrsti.com

Schiff bases derived from 5-bromosalicylaldehyde (B98134) exhibit dose-dependent antibacterial activity, with studies showing increasing zones of inhibition against bacteria like Escherichia coli at higher concentrations. researchgate.net Metal complexes of these Schiff bases often show enhanced antimicrobial effects. For example, organotin(IV) complexes of a thiosemicarbazone derived from 5-bromo-2-hydroxybenzaldehyde were active against Staphylococcus aureus, Enterobacter aerogenes, Escherichia coli, and Salmonella typhi. tandfonline.com Similarly, Schiff base complexes of metals such as manganese, iron, and chromium derived from 5-bromosalicylaldehyde have been synthesized and tested for their antimicrobial properties. nih.gov Chalconeimine derivatives incorporating the 2-hydroxy-5-bromo-4-methoxy moiety have also been synthesized and screened for in vitro activity against bacteria such as S. aureus, E. coli, P. aeruginosa, and S. pyogenes, with some showing moderate to good activity. ijprs.com

While direct studies on the parent compound are limited, the related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) has demonstrated antibacterial and antibiofilm activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), suggesting that this class of compounds targets the bacterial cell membrane. nih.gov

| Derivative Type | Target Organisms | Observed Activity |

|---|---|---|

| Schiff Base Metal Complexes (e.g., Zn(II)) | Escherichia coli, Pseudomonas sp. | Showed higher antibacterial activity than the reference drug Kanamycin. researchgate.net |

| Diorganotin(IV) Thiosemicarbazone Complexes | S. aureus, E. aerogenes, E. coli, S. typhi | Active with potency comparable to standard drugs. tandfonline.com |

| Chalconeimines | S. aureus, E. coli, P. aeruginosa, S. pyogenes | Moderate to good antibacterial activity. ijprs.com |

Research into the antiviral applications of this chemical family has yielded promising results, particularly in the development of agents against herpes simplex virus type 1 (HSV-1). A study focused on synthesizing halohydrin analogues of 2'-deoxyuridine, which are complex derivatives that can be conceptually linked to a brominated hydroxy-aromatic scaffold.

Several of these synthesized derivatives demonstrated significant in vitro antiviral activity against HSV-1. The research highlights the potential of incorporating such substituted aromatic structures into nucleoside analogues to create effective antiviral compounds.

| Compound | Antiviral Activity (ID₅₀) against HSV-1 |

|---|---|

| 5-(1-hydroxy-2-chloroethyl)-2'-deoxyuridine | 0.1-1 µg/mL range |

| 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine | 0.1-1 µg/mL range |

| 5-(1-hydroxy-2-bromo-2-(ethoxycarbonyl)ethyl)-2'-deoxyuridine | 0.1-1 µg/mL range |

| 5-(1-hydroxy-2-iodo-2-(ethoxycarbonyl)ethyl)-2'-deoxyuridine | 0.1-1 µg/mL range |

While direct studies on this compound are not available, research on the closely related isomer, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) , provides significant insight into the anti-inflammatory potential of this structural class. BHMB has been shown to effectively suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

The anti-inflammatory mechanism of BHMB involves the inhibition of key signaling pathways. The compound was found to suppress the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK). Furthermore, it inhibited the activation of the nuclear factor-kappa B (NF-κB) pathway by preventing the degradation of its inhibitor, IκB-α, and blocking the nuclear translocation of the p65 and p50 subunits. This multi-pathway inhibition leads to a significant reduction in the production of pro-inflammatory mediators, including:

Nitric oxide (NO)

Prostaglandin E2 (PGE₂)

Tumor necrosis factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1β (IL-1β)

This evidence suggests that the bromo-hydroxy-benzaldehyde scaffold is a promising candidate for the development of novel anti-inflammatory agents that target MAPK and NF-κB signaling cascades.

Derivatives of salicylaldehyde, including brominated variants, are recognized for their antioxidant properties. nih.gov These compounds can neutralize free radicals, which are implicated in a wide range of diseases. The antioxidant capacity often stems from the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge radicals.

Studies on various salicylaldehyde-derived secondary amines have shown remarkable antioxidant activity, in some cases surpassing that of standard antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) in ABTS assays. bohrium.commdpi.comresearchgate.net Iron(III) complexes with substituted salicylaldehydes have also demonstrated a moderate ability to scavenge DPPH and ABTS radicals and a high capacity to reduce hydrogen peroxide. nih.gov While specific data for this compound is limited, research on a related compound, 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde, confirmed its antioxidant capacity, although it was found to be less potent than other non-brominated analogues in the same study. researchgate.net The collective evidence indicates that the salicylaldehyde framework is a viable platform for developing compounds with significant antioxidant potential. nih.gov

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation disorders and is also of interest to the cosmetics industry. nih.gov Benzaldehyde derivatives are a well-established class of tyrosinase inhibitors. researchgate.net

The non-brominated parent compound, 2-hydroxy-4-methoxybenzaldehyde, is a potent inhibitor of mushroom tyrosinase, having been identified as the principal inhibitor in several medicinal plants. nih.gov It inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) with a 50% inhibitory dose (ID₅₀) of 0.03 mM and acts as a mixed-type inhibitor. nih.gov

Studies on related brominated compounds further support the potential of this chemical class. For example, a novel synthetic inhibitor, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one, showed a strong dose-dependent inhibitory effect on mushroom tyrosinase with an IC₅₀ value of 4.1 µM, significantly more potent than the reference kojic acid (IC₅₀ = 22.0 µM). semanticscholar.org Kinetic studies revealed it to be a competitive inhibitor. semanticscholar.org Another study on 2-arylbenzothiazole derivatives found that a compound featuring a bromo- and hydroxyl-substituted phenyl ring had tyrosinase inhibitory activity. mdpi.com These findings underscore the potential of this compound and its derivatives as effective tyrosinase inhibitors.

| Compound | Enzyme | Inhibition Value (IC₅₀/ID₅₀) | Inhibition Type |

|---|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde | Mushroom Tyrosinase | 0.03 mM (ID₅₀) | Mixed-type |

| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one | Mushroom Tyrosinase | 4.1 µM (IC₅₀) | Competitive |

Biochemical Research and Assay Reagents

This compound serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules for biochemical studies. Its reactive aldehyde and hydroxyl groups, along with the presence of bromine and methoxy substituents, allow for a diverse range of chemical modifications, making it a versatile precursor for the development of novel biochemical probes and reagents.

The compound is utilized as a reagent in biochemical assays, where its structure can be tailored to interact with specific biological targets. For instance, derivatives of this compound can be synthesized to act as enzyme inhibitors or modulators, aiding in the elucidation of metabolic pathways and cellular functions. The core structure of this aldehyde is a common feature in molecules designed to study biological processes, highlighting its fundamental role in biochemical research.

Potential in Neurodegenerative Disorder Research

Derivatives of this compound have emerged as promising candidates in the investigation of neurodegenerative disorders, most notably Alzheimer's disease. The research in this area primarily focuses on the synthesis of Schiff base derivatives, which are formed by the condensation of the aldehyde with various primary amines.

These Schiff base derivatives, along with other related compounds, are being explored for their potential to interact with key pathological targets in neurodegenerative diseases. For example, certain derivatives have been investigated as multi-target-directed ligands, designed to simultaneously address different aspects of Alzheimer's pathology. The structural framework provided by this compound is instrumental in the design of these complex molecules.

| Derivative Type | Research Focus | Potential Application |

| Schiff Bases | Multi-target-directed ligands | Alzheimer's disease therapeutics |

| Chromenone Derivatives | Imaging probes | In vivo imaging of pathological markers |

| Benzofuran Derivatives | Imaging probes | Detection of cerebral protein deposits |

Materials Science Applications

The unique combination of functional groups in this compound makes it an attractive component for the development of advanced materials. While specific research on this exact compound is emerging, the properties of similar salicylaldehyde derivatives suggest significant potential in this field.

Development of Optical and Electronic Materials

The development of novel optical and electronic materials is another promising avenue for the application of this compound derivatives. Schiff base complexes of related salicylaldehydes with metal ions, such as zinc, have been shown to exhibit luminescent properties. For example, a Schiff base derived from a similar hydroxy-methoxybenzaldehyde was found to form a zinc complex that emits blue light under UV radiation, suggesting its potential use in organic light-emitting diodes (OLEDs). The specific electronic and optical properties of materials derived from this compound are a subject of ongoing research.

Role in Liquid Crystalline Systems

The molecular structure of this compound, with its rigid aromatic core, is conducive to the formation of liquid crystalline phases. While direct studies on this compound's role in liquid crystals are limited, research on other salicylaldehyde and cinnamaldehyde derivatives has demonstrated their utility in creating mesogenic materials. The ability to form Schiff base derivatives allows for the extension of the molecular structure and the introduction of flexible side chains, which are key features for inducing liquid crystalline behavior. The potential for this compound to act as a core component in novel liquid crystalline materials is a compelling direction for future research.

Analytical Chemistry Applications

In the realm of analytical chemistry, derivatives of this compound have been successfully employed as specialized reagents for the detection and quantification of metal ions. The ability of the salicylaldehyde moiety to form stable complexes with metal ions, often accompanied by a distinct color change, makes it a valuable tool for spectrophotometric analysis.

A notable example is the use of a hydrazone derivative of 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a chromogenic reagent for the determination of nickel(II) ions. This derivative forms a colored complex with Ni(II), allowing for its quantitative measurement using spectrophotometry. This application underscores the potential for developing a range of analytical sensors and indicators based on the versatile chemical platform of this compound.

| Application | Analyte | Method |

| Chromogenic Reagent | Nickel (II) | Spectrophotometry |

Spectrophotometric Reagents for Metal Ion Determination

The specific molecular structure of this compound makes it and its derivatives suitable candidates for the development of spectrophotometric reagents. The presence of the hydroxyl (-OH) and aldehyde (-CHO) groups in proximity allows for the formation of Schiff bases when reacted with compounds containing a primary amino group. These Schiff base derivatives can act as effective ligands, binding to metal ions.

This binding often results in the formation of colored complexes, a property that is central to spectrophotometric analysis. A derivative of the isomeric compound, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, has been used to create a chromogenic reagent, 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxy benzoic hydrazone. sigmaaldrich.com Such reagents exhibit a change in color intensity or a shift in absorption wavelength upon complexation with a metal ion, which can be measured to determine the concentration of the ion in a sample. The aldehyde functional group is key to creating these larger, conjugated systems that can produce a visible color change upon binding to a metal.

Chemical Derivatization in Quantification Methods

In analytical chemistry, chemical derivatization is a technique used to convert an analyte into a product that is more suitable for analysis. This compound's aldehyde group is a prime site for such reactions, enhancing detectability in quantification methods like High-Performance Liquid Chromatography (HPLC).

By reacting the aldehyde with a derivatizing agent, a "tag" can be introduced into the molecule. This tag can be a chromophore (which absorbs UV-Visible light) or a fluorophore (which fluoresces), significantly increasing the sensitivity and selectivity of detection. For instance, reacting the aldehyde to form a hydrazone can introduce a strongly UV-absorbing group, allowing for trace-level quantification. sigmaaldrich.com This approach is valuable for analyzing complex mixtures where the original compound may not have a sufficiently strong signal or may co-elute with other substances.

Agricultural and Agrochemical Applications

This compound is a valuable intermediate in the synthesis of agrochemicals. chemimpex.comnbinno.com The combination of its functional groups—a bromine atom, a phenolic hydroxyl group, and an aldehyde—provides multiple reactive sites for constructing more complex molecules. These features make it an essential building block for developing new active ingredients for crop protection. chemimpex.com Researchers in the agrochemical industry utilize this compound to create novel molecular frameworks with potential herbicidal, fungicidal, or insecticidal properties.

Natural Product Synthesis and Derivatives

The compound plays a significant role as a key intermediate in the synthesis of natural products and their derivatives. chemimpex.com Its defined structure allows for precise chemical modifications, making it a crucial starting material for complex multi-step syntheses.

A notable application is its use as a starting material in the synthesis of Galanthamine Hydrobromide. yikanghuagong.com Galanthamine is a naturally occurring alkaloid used for the treatment of Alzheimer's disease. The synthesis of such complex natural products and their analogs is a key area of research, and versatile intermediates like this compound are critical to this process. The ability to use this compound to create derivatives of natural products may also lead to the discovery of new compounds with therapeutic potential. chemimpex.com

Future Perspectives and Emerging Research Areas

The unique chemical architecture of this compound suggests significant potential in several emerging fields of research.

Exploration of Bio-conjugates and Hybrid Materials

The reactive nature of the aldehyde and hydroxyl groups on the molecule opens up possibilities for its use in creating bio-conjugates and advanced hybrid materials. The aldehyde can be used to link the molecule to biomolecules such as proteins or peptides through reductive amination. The phenolic hydroxyl group provides another site for conjugation.

In material science, the compound can be incorporated into polymers or coatings to enhance properties like chemical resistance and thermal stability. chemimpex.com Future research could focus on polymerizing derivatives of this compound to create new materials with tailored optical or electronic properties, or grafting it onto surfaces to modify their characteristics.

Advanced Catalytic Applications

While not a catalyst itself, this compound is a valuable precursor for synthesizing complex ligands used in catalysis. The aldehyde group can be readily converted into an imine through Schiff base condensation, and the resulting molecule, often featuring the phenolic hydroxyl group, can act as a bidentate or multidentate ligand.

For example, a derivative of its isomer is used to synthesize a benzimidazole-based ligand. sigmaaldrich.com Such ligands can be complexed with various transition metals to create catalysts for a wide range of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. Future work could involve designing and synthesizing novel Schiff base or other types of ligands from this compound and exploring their catalytic activity in green and sustainable chemical processes.

Table of Compound Applications

| Application Area | Relevant Functional Group(s) | Example of Use |

|---|---|---|

| Metal Ion Determination | Aldehyde, Hydroxyl | Precursor for chromogenic Schiff base ligands sigmaaldrich.com |

| Quantification Methods | Aldehyde | Derivatization to add a UV-active or fluorescent tag |

| Agrochemicals | Bromine, Hydroxyl, Aldehyde | Intermediate for complex agrochemical synthesis chemimpex.comnbinno.com |

| Natural Products | Bromine, Hydroxyl, Aldehyde | Starting material for Galanthamine synthesis yikanghuagong.com |

| Hybrid Materials | Aldehyde, Hydroxyl | Incorporation into polymers to improve stability chemimpex.com |

| Catalysis | Aldehyde, Hydroxyl | Precursor for synthesizing ligands for metal catalysts sigmaaldrich.com |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-2-hydroxy-3-methoxybenzaldehyde |

| 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxy benzoic hydrazone |

| Galanthamine Hydrobromide |

Targeted Drug Delivery Systems

The development of targeted drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance therapeutic efficacy while minimizing off-target side effects. The derivatization of this compound offers a promising avenue for the creation of novel drug carriers and prodrugs. The aldehyde functional group serves as a versatile handle for chemical modification, allowing for the conjugation of the molecule to targeting ligands, polymers, or nanoparticles.

The presence of the bromine atom can be exploited to modulate the lipophilicity of the resulting derivatives, a critical factor in determining their pharmacokinetic and pharmacodynamic profiles. Furthermore, the hydroxyl and methoxy groups provide additional sites for modification and can influence the solubility and stability of the drug delivery system. Research in this area could focus on synthesizing a library of derivatives and evaluating their potential for targeted delivery to specific tissues or cell types.

Table 1: Potential Derivative Strategies for Targeted Drug Delivery

| Derivative Type | Synthetic Approach | Potential Targeting Application |

| Schiff Base Conjugates | Condensation of the aldehyde with primary amines on targeting moieties (e.g., antibodies, peptides). | Cancer therapy, targeted anti-inflammatory agents. |

| Polymer Conjugates | Covalent attachment to biocompatible polymers (e.g., PEG, PLGA) via the aldehyde or hydroxyl group. | Controlled release formulations, enhanced circulation time. |

| Nanoparticle Encapsulation | Incorporation into lipid-based or polymeric nanoparticles. | Improved drug solubility and stability, passive targeting via the enhanced permeability and retention (EPR) effect. |

Detailed research findings in this specific area are currently limited. However, the broader class of brominated salicylaldehydes has been investigated for the synthesis of Schiff bases and metal complexes with biological activities, suggesting a foundation for future studies into their application in targeted drug delivery. researchgate.net

Sustainable and Eco-friendly Synthesis for Industrial Scale-up

The principles of green chemistry are increasingly integral to the development of scalable and environmentally responsible synthetic processes for fine chemicals and pharmaceutical intermediates. The industrial-scale production of this compound would necessitate the development of a sustainable synthetic route that minimizes waste, reduces energy consumption, and utilizes non-toxic reagents and solvents.

Current synthetic methods for related brominated aromatic aldehydes often rely on traditional bromination techniques that can generate hazardous byproducts. guidechem.com Future research should focus on the development of greener alternatives. This could involve the use of solid-supported brominating agents, enzymatic catalysis, or flow chemistry to improve reaction efficiency and safety.

Furthermore, the choice of solvent is a critical consideration in green synthesis. The exploration of benign solvents such as water, supercritical fluids, or bio-based solvents could significantly reduce the environmental impact of the manufacturing process. Process intensification technologies, such as microwave-assisted synthesis or reactive distillation, could also be investigated to enhance reaction rates and reduce energy consumption. researchgate.netacs.org

Table 2: Green Chemistry Approaches for the Synthesis of Substituted Benzaldehydes

| Green Chemistry Principle | Application to Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Synthesis from bio-derived precursors. | Reduced reliance on fossil fuels. |

| Atom Economy | High-yield reactions that incorporate the maximum number of atoms from the reactants into the final product. | Minimization of waste. |

| Use of Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with greener alternatives. researchgate.net | Reduced environmental pollution and improved worker safety. |

| Design for Energy Efficiency | Use of catalysis and process intensification to lower reaction temperatures and times. scielo.org.mx | Reduced energy consumption and operational costs. |

| Catalysis | Development of highly selective and recyclable catalysts. | Increased reaction efficiency and reduced waste. |

While specific studies on the sustainable, large-scale synthesis of this compound are not yet prevalent, the broader field of green chemistry offers a robust framework for the future development of such processes. nih.gov The synthesis of functionalized benzaldehydes via one-pot procedures represents a promising strategy that aligns with the principles of green chemistry by reducing the number of synthetic steps and purification processes. rug.nlacs.org

Q & A

Basic: What synthetic strategies are effective for preparing 5-bromo-2-hydroxy-4-methoxybenzaldehyde?

Methodological Answer:

A common approach involves regioselective bromination and methoxylation of salicylaldehyde derivatives. For example, bromination at the 5-position can be achieved using bromine in acetic acid under controlled conditions, followed by methoxylation at the 4-position via nucleophilic substitution with methyl iodide in a basic medium (e.g., K₂CO₃/DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Reaction monitoring using TLC and NMR (¹H/¹³C) ensures intermediate verification.

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Store in tightly sealed, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation. Maintain storage temperatures between 2–8°C in a dry, well-ventilated environment. Avoid contact with moisture, as hydrolysis of the methoxy group may occur. Safety protocols include using nitrile gloves, lab coats, and fume hoods during handling. Emergency procedures (e.g., eye/skin exposure) require immediate flushing with water for ≥15 minutes and medical consultation .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Key parameters:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 296 K.

- Refinement : SHELXL-97 software with full-matrix least-squares methods.

- Validation : Check R-factor convergence (<0.05) and C–C bond length deviations (mean <0.005 Å). Example: A thiosemicarbazone derivative showed planar geometry at the aldehyde group, confirmed by torsion angles <5° .

Advanced: How to address contradictions in reported reactivity of the hydroxyl group in this compound?

Methodological Answer:

Discrepancies often arise from solvent polarity or competing substituent effects. For instance, the hydroxyl group’s acidity (pKa ~8–10) varies with solvent (e.g., DMSO vs. water). Experimental validation steps:

Conduct pH-dependent UV-Vis titration to measure deprotonation.

Compare alkylation rates (e.g., with methyl iodide) in polar aprotic vs. protic solvents.

Use DFT calculations (B3LYP/6-31G*) to model electron density distribution.

Contradictions in bromine migration during reactions may require 2D NMR (COSY, NOESY) to track positional shifts .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy δ ~3.8 ppm, aldehyde proton δ ~10.2 ppm).

- FT-IR : Confirm aldehyde (C=O stretch ~1680 cm⁻¹) and hydroxyl (O–H stretch ~3200 cm⁻¹) groups.

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 246.98).

- Elemental Analysis : Validate C, H, Br, O composition (±0.3% theoretical) .

Advanced: How to design experiments probing the compound’s role as a ligand in coordination chemistry?

Methodological Answer:

Ligand Screening : Test metal-binding affinity (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration in ethanol. Monitor shifts in λmax (e.g., 250 nm → 290 nm upon complexation).

Stoichiometry Determination : Use Job’s plot method with varying ligand:metal ratios.

Magnetic Studies : SQUID magnetometry for paramagnetic complexes (e.g., Cu²⁺).

DFT Modeling : Optimize geometry (B3LYP/LANL2DZ) to predict bond lengths and spin states. Example: Thiosemicarbazone derivatives show bidentate (O,S) coordination .

Advanced: What strategies mitigate side reactions during methoxylation or bromination?

Methodological Answer:

- Bromination Control : Use N-bromosuccinimide (NBS) in CCl₄ at 0°C to avoid over-bromination.

- Methoxylation Selectivity : Protect the hydroxyl group with TMSCl before introducing methoxy, then deprotect with aqueous HCl.

- Byproduct Management : Add scavengers (e.g., Na₂S₂O₃ for excess Br₂) and monitor via GC-MS.

- Kinetic Studies : Track reaction progress using in-situ IR to optimize time/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。